molecular formula C₁₀H₁₄N₂O B1151472 rac-Nicotine-1'-oxide

rac-Nicotine-1'-oxide

Cat. No.: B1151472
M. Wt: 178.23
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-Nicotine-1'-oxide is a primary metabolite of nicotine, formed via the metabolic pathway catalyzed by the enzyme flavin-containing monooxygenase 3 (FMO3) . In research on nicotine metabolism, it is estimated that approximately 4-7% of absorbed nicotine is converted to Nicotine-1'-N-oxide in smokers, making it a significant minor metabolite in the overall disposition of nicotine . Unlike the major CYP2A6-mediated pathway that leads to cotinine, the N-oxidation pathway is a direct detoxification step . This compound is valuable in analytical and pharmacological research as a reference standard for quantifying nicotine exposure and studying metabolic fate. It is particularly useful for calibrating equipment like LC-MS/MS in the development of bioanalytical methods to accurately distinguish and measure nicotine and its various metabolites in biological samples such as urine and plasma . rac-Nicotine-1'-oxide is provided as a high-purity chemical standard to ensure reliable and reproducible results in research settings. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C₁₀H₁₄N₂O

Molecular Weight

178.23

Synonyms

Racemic Mixture of (S,S)-Nicotine-1’-oxide and (R,R)-Nicotine-1’-oxide; 

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Nicotine 1 Oxide

Chemical Synthesis of Nicotine-1'-oxide

The generation of nicotine-1'-oxide from nicotine (B1678760) can be achieved through several synthetic routes, primarily involving the oxidation of the pyrrolidine (B122466) nitrogen.

The direct oxidation of nicotine is a common method for preparing nicotine-1'-oxide. Historically, this has been accomplished using oxidizing agents such as hydrogen peroxide (H₂O₂). Early methods involved the oxidation of nicotine with aqueous hydrogen peroxide, which typically resulted in mixtures of the cis and trans isomers of nicotine-1'-oxide. google.com

One improved process involves using H₂O₂ in the presence of a catalytic amount of a non-oxidizing acid with a pK value below 5. This method enhances the reaction rate and provides a high conversion of nicotine. google.com For example, a reaction running for 5 hours can achieve a 98% nicotine conversion, yielding a mixture of cis and trans nicotine-1'-oxides. google.com The oxidation of nicotine with hydrogen peroxide is an exothermic reaction that requires careful management of safety protocols. google.com The use of tungstate(VI) and molybdate(VI) as catalysts in conjunction with hydrogen peroxide has also been explored to influence the stereochemistry of the oxidation. scispace.com

The table below summarizes typical conditions for the direct oxidation of nicotine.

Oxidizing AgentCatalystReaction TimeConversion RateProduct Ratio (cis:trans)
Hydrogen Peroxide (H₂O₂)Non-oxidizing acid (pK < 5)5 hours98%1:1.67

This interactive table provides a summary of direct oxidation pathway conditions.

Significant stereoselectivity is observed in the N-1'-oxidation of nicotine, particularly in biological systems. This process is primarily mediated by the enzyme flavin-containing monooxygenase 3 (FMO3). nih.gov In most mammalian hepatic preparations, the metabolism of (S)-(-)-nicotine preferentially yields the (1'R,2'S)-cis-nicotine-1'-oxide over the (1'S,2'S)-trans-nicotine-1'-oxide. ncats.ioncats.io

However, in humans, this metabolic pathway is highly stereoselective for the trans-isomer. nih.gov Studies investigating the metabolism of (S)-(-)-nicotine in humans have confirmed the formation of trans-(S)-(-)-nicotine N-1'-oxide. acs.org Research re-evaluating metabolic data has clarified the absolute configurations, confirming that the cis and trans 1'-N-oxide metabolites of (2'R)-(+)-nicotine have the (1'S; 2'R) and (1'R; 2'R) configurations, respectively. nih.govtandfonline.com The N-oxidation of nicotine generally favors the production of the (1'R)-N-oxide, with minimal influence from the configuration at the 2'-center. nih.govtandfonline.com

These enzymatic transformations represent a key stereoselective technique for producing specific nicotine-1'-oxide isomers, leveraging the inherent selectivity of enzymes like FMO3. nih.gov

Approaches to Obtain Specific Nicotine-1'-oxide Stereoisomers

Given that direct oxidation often produces a mixture of diastereomers, methods for their separation are essential for obtaining stereochemically pure compounds. google.com The chemical synthesis and subsequent chromatographic separation of cis- and trans-(S)-nicotine N-1'-oxide diastereomers have been developed to allow for their quantification in metabolic studies. nih.gov

A practical method for separating the isomers on a larger scale involves physical separation techniques based on their different properties. After the oxidation of nicotine with H₂O₂, the resulting aqueous solution containing both isomers can be dehydrated through azeotropic distillation with a solvent like n-propanol. google.com After drying the dehydrated solution, for instance with a molecular sieve, the trans-nicotine-1'-oxide crystallizes upon cooling and can be isolated by filtration. google.com The remaining mother liquor is consequently enriched with the cis-nicotine-1'-oxide. google.com

Preparation of Labeled and Analogous Compounds for Research

To facilitate research into nicotine metabolism and receptor binding, isotopically labeled and structurally analogous compounds of nicotine-1'-oxide are synthesized.

The preparation of deuterium-labeled compounds is a common strategy. For example, rac-Nicotine-1'-Oxide-d4 is available for use in analytical method development and validation. clearsynth.com These labeled compounds are crucial as internal standards in mass spectrometry-based quantification assays.

Furthermore, the synthesis of nicotine-1'-oxide analogs helps in structure-activity relationship (SAR) studies. A general approach to nicotine analogues involves the cyclization of mesylated 1-(3-pyridinyl)-1,4-diol derivatives to form the core pyrrolidine ring. nih.gov This methodology can be adapted to create a variety of N-substituted nornicotine (B190312) derivatives, which are precursors to nicotine analogs. nih.gov Another analogous compound, myosmine-N'-oxide, can be prepared by the oxidation of nornicotine with hydrogen peroxide. tandfonline.com The study of such analogs provides insight into the structural requirements for interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). ncats.ionih.gov

Metabolic Pathways and Biotransformation of Nicotine 1 Oxide

Enzymatic Formation of Nicotine-1'-oxide in Mammalian Systems

In mammals, nicotine (B1678760) undergoes extensive metabolism, primarily in the liver. The formation of nicotine-1'-oxide is a notable pathway catalyzed by specific enzyme systems.

The N-oxidation of the pyrrolidine (B122466) nitrogen of nicotine to form nicotine-1'-oxide is primarily catalyzed by flavin-containing monooxygenases (FMOs). ncats.iowikipedia.orgd-nb.info FMO3, the major adult human liver FMO, plays a crucial role in this biotransformation. nih.govresearchgate.net Studies have demonstrated that FMO3 is highly active in nicotine-N'-oxidation. researchgate.netaacrjournals.org In fact, nicotine N-oxidation is considered a potential probe for in vivo FMO3 activity. nih.gov

The formation of nicotine-1'-oxide is stereoselective. When (S)-(-)-nicotine is metabolized, two diastereomers can be formed: (1'R, 2'S)-cis-nicotine-1'-oxide and (1'S, 2'S)-trans-nicotine-1'-oxide. Research has shown that human FMO3 exclusively forms the trans-diastereomer. nih.gov This high stereoselectivity is a hallmark of FMO3-catalyzed nicotine N-oxidation. nih.govnih.gov While other FMO isoforms like FMO1 can also metabolize nicotine, they may produce a different ratio of cis and trans isomers. For instance, pig liver FMO1 produces a trans:cis ratio of approximately 57:43. nih.gov Genetic variations in the FMO3 gene can lead to reduced nicotine N-oxidation, highlighting the enzyme's importance in this metabolic pathway. aacrjournals.orgnih.gov

Table 1: FMO Isoforms and Nicotine-1'-oxide Formation

FMO IsoformOrganism/SystemStereoselectivity (trans:cis ratio) of (S)-Nicotine N-1'-oxide FormationReference
FMO3cDNA-expressed adult human liverForms solely trans-(S)-nicotine N-1'-oxide nih.gov
FMO1Pig liver57:43 nih.gov
FMO2Rabbit lungForms solely trans-(S)-nicotine N-1'-oxide nih.gov

Studies using human liver microsomes have been instrumental in elucidating the enzymatic pathways of nicotine metabolism. These investigations confirm that nicotine-1'-oxide is a major metabolite, alongside cotinine (B1669453). nih.govacs.org The formation of nicotine-1'-oxide in liver microsomes is NADPH-dependent. nih.gov

Research with human liver microsomes has corroborated the stereoselective formation of trans-nicotine N'-oxide, which is largely attributed to the action of FMOs. nih.govacs.org Heat inactivation studies, the use of alternative FMO substrates, and immunoblot analyses have helped distinguish the contribution of FMOs from that of cytochrome P450 (P450) enzymes in nicotine N-oxidation. nih.gov While P450 enzymes, particularly CYP2A6, are the primary catalysts for the C-oxidation of nicotine to cotinine, FMOs are the main drivers of N-oxidation. wikipedia.orgnih.gov Kinetic studies in rat liver microsomes have shown that the formation of cis- and trans-nicotine-1'-N-oxide follows different kinetic profiles, suggesting the involvement of multiple enzymes or different affinities for the same enzyme. researchgate.net

Table 2: Key Findings from Liver Microsomal Studies on Nicotine N'-Oxidation

Microsomal SystemKey FindingPrimary Enzyme(s) ImplicatedReference
Human LiverStereoselective formation of only trans-nicotine N'-oxide observed.Flavin-containing monooxygenase (FMO) nih.gov
Human LiverN-oxidation is a major metabolic pathway alongside C-oxidation (cotinine formation).FMOs (for N-oxidation), CYP2A6 (for C-oxidation) acs.org
Rat LiverEadie-Hofstee plots for cis- and trans-nicotine-1'-N-oxide formation were linear, but with different apparent Km and Vmax values.Not specified, but implies complex kinetics. researchgate.net

Microbial Biotransformation of Nicotine and its N-Oxide Derivatives

A diverse range of microorganisms can utilize nicotine as a source of carbon and nitrogen, employing unique metabolic pathways to degrade it. nih.gov Some of these microbes can also act on nicotine derivatives, including nicotine-1'-oxide.

Several bacterial and fungal genera are known for their ability to degrade nicotine. nih.govnih.gov The most studied include Arthrobacter, Pseudomonas, and the fungus Microsporum. nih.govscispace.com While many studies focus on nicotine itself, some microorganisms have been shown to metabolize nicotine-1'-oxide.

Strains of Arthrobacter globiformis have been isolated that can degrade nicotine-1'-N-oxide. tandfonline.com These bacteria exhibit a marked substrate specificity, requiring both the pyridine (B92270) and pyrrolidine rings for degradation. tandfonline.com Interestingly, these strains degrade the 1'(R) diastereomers of nicotine-1'-N-oxide faster than the 1'(S) diastereomers. tandfonline.com The fungus Microsporum gypseum has been reported to carry out the N-demethylation of nicotine and the reduction of nicotine-1'-N-oxide. researchgate.net Various species of Pseudomonas are also prominent nicotine degraders, primarily through pathways that attack the pyrrolidine ring. nih.govscispace.comresearchgate.net

Microorganisms employ several distinct pathways for nicotine catabolism. The two most well-characterized are the pyridine pathway, common in Arthrobacter, and the pyrrolidine pathway, found in many Pseudomonas species. scispace.combeilstein-journals.org

The Pyrrolidine Pathway: This pathway begins with an attack on the pyrrolidine ring of nicotine. researchgate.netbeilstein-journals.org In Pseudomonas putida, for example, nicotine is first oxidized to pseudooxynicotine, which involves the opening of the pyrrolidine ring. scispace.combeilstein-journals.org This intermediate is then further metabolized.

The Pyridine Pathway: In contrast, organisms like Arthrobacter nicotinovorans initiate degradation by hydroxylating the pyridine ring at the 6-position to form 6-hydroxynicotine. scispace.combeilstein-journals.org

Hybrid Pathways: More recently, a hybrid pathway has been identified in bacteria such as Agrobacterium tumefaciens S33, which combines initial steps from the pyridine pathway (hydroxylation) with subsequent steps similar to the pyrrolidine pathway. nih.gov

While these pathways primarily describe the degradation of nicotine, the initial step in the microbial metabolism of nicotine-1'-oxide is often its reduction back to nicotine, which can then enter these established catabolic routes. tandfonline.com

In Vivo Interconversion: Reduction of Nicotine-1'-oxide back to Nicotine

An important aspect of the biotransformation of nicotine-1'-oxide in vivo is its ability to be reduced back to the parent compound, nicotine. fda.gov This reduction has been observed in mammals and is thought to be carried out by gut flora under anaerobic conditions. fda.gov This interconversion means that nicotine-1'-oxide can act as a reservoir for nicotine in the body, potentially prolonging its presence and effects. fda.gov Studies have shown that nicotine-1'-oxide is not an intermediate in the primary oxidative degradation pathway to cotinine; instead, it is first reduced to nicotine, which is then metabolized. tandfonline.com

Comparative Analysis of Nicotine-1'-oxide Metabolism with Other Nicotine Metabolites

The metabolic fate of nicotine in the body is complex, involving multiple enzymatic pathways that lead to a variety of metabolites. While rac-Nicotine-1'-oxide is a notable product, its formation and subsequent biotransformation are best understood in comparison to other major nicotine metabolites, primarily cotinine and nornicotine (B190312). This comparative analysis highlights the distinct enzymatic processes, quantitative importance, and metabolic characteristics of each pathway.

Nicotine is primarily metabolized in the liver, with the cytochrome P450 (CYP) enzyme system, particularly CYP2A6, playing a dominant role. aacrjournals.orgnih.gov However, flavin-containing monooxygenases (FMOs) and UDP-glucuronosyltransferases (UGTs) also contribute significantly to its biotransformation. nih.govwikipedia.orgpharmgkb.org The interplay between these enzymatic systems dictates the metabolic profile of nicotine, including the proportion converted to Nicotine-1'-oxide versus other metabolites.

The C-oxidation pathway leading to cotinine is quantitatively the most significant route of nicotine metabolism in most mammals, including humans. nih.gov Approximately 70-80% of nicotine is converted to cotinine through a two-step process. nih.govpharmgkb.org The initial step, 5'-hydroxylation of nicotine to form nicotine-Δ1'(5')-iminium ion, is primarily catalyzed by CYP2A6. nih.gov This intermediate is then converted to cotinine by the cytoplasmic enzyme aldehyde oxidase. nih.gov

In contrast, the N-oxidation of the pyrrolidine nitrogen to form Nicotine-1'-oxide is a less prominent pathway, accounting for about 4-7% of nicotine metabolism. nih.govpharmgkb.org This reaction is not catalyzed by CYP enzymes but by flavin-containing monooxygenase 3 (FMO3). nih.govpharmgkb.org This fundamental difference in the primary enzyme system responsible—CYP2A6 for the cotinine pathway and FMO3 for the Nicotine-1'-oxide pathway—is a key point of comparison.

Genetic variations in the CYP2A6 gene can significantly impact the rate of cotinine formation. aacrjournals.org Individuals with slower CYP2A6 metabolism exhibit a decreased rate of nicotine clearance and, consequently, a shift in the metabolic profile. researchgate.net Research has shown a strong inverse correlation between CYP2A6 activity and the urinary levels of Nicotine-1'-oxide. researchgate.net In individuals with deficient CYP2A6 activity, there is a notable increase in nicotine N'-oxidation, suggesting that when the primary C-oxidation pathway is slowed, the N-oxidation pathway catalyzed by FMO becomes more significant. aacrjournals.orgresearchgate.net For instance, urine samples from smokers with a lower 3HC/cotinine ratio (a marker of lower CYP2A6 activity) showed a seven-fold increase in Nicotine-1'-oxide. aacrjournals.org

Another point of comparison is the subsequent metabolism of these primary metabolites. Cotinine is extensively metabolized further, primarily to trans-3'-hydroxycotinine by CYP2A6, and also undergoes glucuronidation and N-oxidation. nih.govnih.gov Conversely, Nicotine-1'-oxide is not believed to be significantly metabolized further. nih.govpharmgkb.org Its primary subsequent metabolic fate appears to be reduction back to nicotine, which can occur in the intestines, potentially leading to a recycling of nicotine within the body. nih.govpharmgkb.org

The following tables provide a comparative summary of the metabolic characteristics of Nicotine-1'-oxide and other key nicotine metabolites.

Table 1: Comparison of Primary Nicotine Metabolic Pathways

FeatureNicotine-1'-oxideCotinineNornicotineNicotine Glucuronide
% of Nicotine Dose 4-7% nih.govpharmgkb.org70-80% nih.govpharmgkb.org<1% pharmgkb.org3-5% nih.govpharmgkb.org
Primary Enzyme(s) FMO3 nih.govpharmgkb.orgCYP2A6, Aldehyde Oxidase nih.govCYP2A6, CYP2B6 pharmgkb.orgUGT2B10 aacrjournals.org
Metabolic Action N-oxidation nih.govC-oxidation nih.govN-demethylation nih.govN-glucuronidation nih.gov
Primary Subsequent Fate Reduction back to nicotine nih.govpharmgkb.orgMetabolism to 3'-hydroxycotinine nih.govFurther metabolismExcretion

Table 2: Comparative Half-Life of Nicotine Metabolites in Mice

This table presents data from a study in different inbred mouse strains, illustrating the comparative disposition of these metabolites.

MetaboliteStrainHalf-Life in Blood (t½)
Nicotine-1'-oxide C3H18.4 min nih.gov
Cotinine C57BL20.1 min nih.gov
Cotinine C3H23.0 min nih.gov
Cotinine DBA39.8 min nih.gov

Data derived from studies in male C3H, C57BL, and DBA mice following nicotine administration. nih.gov

The data indicates that in mice, the half-life of Nicotine-1'-oxide can be shorter than that of cotinine, and that the half-life of cotinine can vary significantly between different strains. nih.gov This highlights the genetic influence on metabolite disposition.

Advanced Analytical Methodologies for the Detection and Quantification of Nicotine 1 Oxide

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating nicotine-1'-oxide from other nicotine (B1678760) metabolites and endogenous compounds in biological samples. Both high-performance liquid chromatography and gas chromatography have been adapted for this purpose.

High-Performance Liquid Chromatography (HPLC) has been a foundational technique for the analysis of nicotine and its metabolites. Historically, HPLC systems equipped with ultraviolet (UV) absorption detectors were employed for the detection of these compounds in biological fluids. nih.govnih.gov However, with the advent of more sensitive and specific detectors, particularly mass spectrometers, the use of HPLC is now predominantly coupled with mass spectrometry (LC-MS). nih.gov

Sample preparation for HPLC analysis of nicotine metabolites often involves steps like solid-phase extraction (SPE), acidic precipitation, or liquid-liquid extraction to remove interfering substances from the biological matrix. nih.gov While effective, these methods are progressively being replaced by more direct and rapid LC-MS/MS approaches. nih.govmdpi.com The choice of HPLC column is also critical; for instance, a unique silica-based column with simultaneous cation exchange, anion exchange, and reversed-phase properties has been used to separate nicotine from its salt counterions. chromatographyonline.com

The direct analysis of N-oxides, including nicotine-1'-oxide, by Gas Chromatography-Mass Spectrometry (GC-MS) presents a significant challenge due to their thermal lability. mdma.ch These compounds tend to degrade at the high temperatures required for GC analysis. To overcome this, an indirect method has been developed which involves the thermal rearrangement of nicotine N-oxide into a more stable ring-expansion product, 2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine. mdma.ch This derivative exhibits good chromatographic properties and can be readily analyzed by GC-MS with nitrogen-phosphorus detection. mdma.ch

While direct GC-MS of nicotine-1'-oxide is problematic, GC-MS and GC-tandem mass spectrometry (GC-MS/MS) are powerful techniques for the quantification of other tobacco alkaloids and nicotine itself. nih.gov These methods offer high sensitivity and specificity, with applications in analyzing the composition of tobacco leaves and cigarette filler. nih.gov For instance, a GC-MS/MS method has been reported for the quantitation of five minor tobacco alkaloids, which are precursors to carcinogenic nitrosamines. nih.gov Isotope-dilution GC-MS has also been successfully employed for the precise quantification of nicotine in e-cigarette liquids and aerosols. nih.govnih.gov

Table 1: GC-MS Parameters for Analysis of Nicotine-Related Compounds

ParameterMethod 1: Nicotine in Tobacco Leaves Method 2: Minor Tobacco Alkaloids nih.govMethod 3: Nicotine-1'-oxide Derivative mdma.ch
Column Varian VF-5 fused silica (B1680970) capillary (30 m x 0.25 mm i.d., 0.25 µm film)Not SpecifiedCross-linked methylsilicone (12 m x 0.21 mm)
Carrier Gas Helium (1 mL/min)Helium (1.0 mL/min)Not Specified
Injector Temp. 250 °C250 °CNot Specified
Oven Program Not Specified35°C (0.75 min), ramp 80°C/min to 170°C, ramp 2°C/min to 178°C, ramp 120°C/min to 280°C (1 min)70-200 °C at 20 °C/min after a 3-min hold
Ionization Electron Ionization (70 eV)Electron Ionization (70 eV)Electron Ionization (70 eV)
Detection Mode Full Scan / Selective Ion MonitoringMultiple Reaction Monitoring (MRM)Full Scan
Transfer Line Temp. 300 °C285 °CNot Specified

Mass Spectrometry-Based Quantification and Structural Confirmation

Mass spectrometry (MS) provides unparalleled sensitivity and specificity for the analysis of nicotine-1'-oxide, enabling its reliable quantification at low concentrations in biological samples and definitive structural confirmation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the simultaneous quantification of nicotine and its metabolites, including nicotine-1'-oxide. researchgate.netnih.gov These methods are noted for their sensitivity, speed, and robustness. researchgate.net A typical LC-MS/MS protocol involves a simple sample preparation step, such as protein precipitation with acetonitrile (B52724) or acetone, followed by chromatographic separation and detection. mdpi.comnih.gov

The analysis is commonly performed using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. mdpi.com This involves selecting the protonated molecular ion of the analyte in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This high specificity minimizes interferences from the sample matrix. nih.gov Methods have been developed to quantify nicotine and up to 10 of its major metabolites in a single run. researchgate.net

Table 2: Example LC-MS/MS Transitions for Nicotine Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Nicotine163.2130.1 nih.gov
Cotinine (B1669453)177.498.3 nih.gov
trans-3'-hydroxycotinine193.080.0 nih.gov
Nicotine-1'-oxideNot SpecifiedNot Specified researchgate.netnih.gov

Isotope-dilution mass spectrometry is a highly accurate quantification technique that corrects for matrix effects and variations in sample preparation and instrument response. nih.gov This method involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., deuterated) to the sample as an internal standard at the beginning of the analytical process. researchgate.net Since the internal standard is chemically identical to the analyte, it behaves similarly throughout extraction, chromatography, and ionization, but is differentiated by its mass in the mass spectrometer.

For the analysis of nicotine-1'-oxide, deuterated internal standards such as rac-trans-Nicotine-1'-oxide-d3 are utilized. lgcstandards.com The ratio of the response of the native analyte to the labeled internal standard is used to calculate the concentration of the analyte in the original sample. This approach is integral to robust LC-MS/MS methods for quantifying nicotine and its metabolites, ensuring high accuracy and precision. nih.gov

High-Resolution Mass Spectrometry (HRMS), such as Orbitrap-based systems, offers significant advantages for metabolite profiling. mdpi.com Unlike triple quadrupole instruments that monitor specific mass transitions, HRMS instruments can acquire full scan data with high mass accuracy and resolution. This allows for the untargeted detection of a wide range of compounds and retrospective data analysis.

An LC-Orbitrap-MS/MS method has been successfully developed for the determination of nicotine metabolites, including (2′S)-nicotine 1'-oxide, in urine. mdpi.com This technique utilized both selected ion monitoring (SIM) and parallel reaction monitoring (PRM) modes to achieve sensitive and specific quantification. The high-resolution data provides greater confidence in compound identification and can aid in the discovery of novel metabolites. The recovery of (2′S)-nicotine 1'-oxide using this method was reported to be between 72.2% and 101.4%. mdpi.com

Spectroscopic Characterization for Stereochemical Assignment (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal technique for the stereochemical characterization of the diastereomers of nicotine-1'-oxide. tandfonline.comtandfonline.com The oxidation of the pyrrolidine (B122466) nitrogen in nicotine results in a new chiral center, leading to two diastereomeric forms: (1'R,2'S)-nicotine-1'-oxide (cis) and (1'S,2'S)-nicotine-1'-oxide (trans). These stereoisomers exhibit distinct spatial arrangements, which can be effectively differentiated by analyzing their ¹H NMR spectra. scispace.com

The chemical shifts of the N-methyl protons and the protons on the pyrrolidine ring are particularly sensitive to the stereochemistry at the nitrogen atom. tandfonline.com The orientation of the N-oxide group influences the local electronic environment of these protons, causing noticeable differences in their resonance frequencies. In one diastereomer, the N-methyl group may be in a pseudo-axial position, while in the other, it is pseudo-equatorial, leading to different magnetic shielding and thus different chemical shifts. The signals from the pyridyl protons are also utilized to distinguish between the diastereoisomeric N-oxides. tandfonline.com

While specific chemical shift values can vary based on the solvent and experimental conditions, the relative differences are characteristic. For instance, studies have successfully separated and characterized the diastereomers using NMR, confirming the utility of this technique for unambiguous stereochemical assignment. tandfonline.comscispace.comnih.gov

Table 1: Illustrative ¹H NMR Chemical Shift Ranges for Nicotine-1'-oxide Diastereomers

Proton GroupDiastereomer 1 (e.g., cis)Diastereomer 2 (e.g., trans)
N-CH₃Downfield ShiftUpfield Shift
H-2'Distinct MultipletShifted Multiplet
H-5'Distinct MultipletShifted Multiplet
Pyridyl ProtonsCharacteristic PatternDifferentiated Pattern

Note: This table represents the relative differences in chemical shifts typically observed for the diastereomers. Absolute values are dependent on specific analytical conditions.

Method Validation and Performance Characteristics in Research Contexts

The quantification of nicotine-1'-oxide in biological matrices for research purposes necessitates the use of thoroughly validated analytical methods to ensure data accuracy and reliability. plos.orgnih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely employed technique due to its high sensitivity and specificity for detecting nicotine and its metabolites, including nicotine-1'-oxide. plos.orgresearchgate.netnih.gov

Method validation is performed according to established guidelines and assesses several key performance characteristics. nih.gov

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. For nicotine-1'-oxide, assays typically demonstrate excellent linearity, with correlation coefficients (r²) greater than 0.99. impactfactor.org

Accuracy: The closeness of the test results obtained by the method to the true value. It is often expressed as percent bias or percent recovery. Validated methods show high accuracy, with bias often within 0-10%. nih.gov In some cases, recovery can range from 72% to 101%. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). For nicotine-1'-oxide analysis, precision is typically high, with %CV values often below 10%. nih.govnih.gov

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For sensitive LC-MS/MS methods, the LOQ for nicotine metabolites can be in the sub-μg/L or low ng/mL range. nih.govimpactfactor.org

These validation parameters confirm that the analytical methods are suitable for their intended purpose, providing robust and reproducible data for large-scale research studies. nih.gov

Table 2: Typical Performance Characteristics of a Validated LC-MS/MS Method for Nicotine Metabolite Analysis

Validation ParameterTypical Performance
Linearity (r²)> 0.99
Accuracy (% Bias)0–10%
Precision (%RSD / %CV)2–10%
Limit of Quantification (LOQ)0.1 - 10 ng/mL

Source: Data synthesized from multiple research contexts. nih.govimpactfactor.orgnih.gov

Investigations into the Biological Roles and Interactions of Nicotine 1 Oxide

Biochemical and Pharmacological Activity Assessment

The initial assessment of a nicotine (B1678760) metabolite involves understanding its direct interactions with biological macromolecules, such as receptors and enzymes.

Exploration of Potential Receptor Binding and Ligand Activity (e.g., nicotinic acetylcholine (B1216132) receptors)

Nicotine exerts its well-known psychoactive and physiological effects by binding to and activating nicotinic acetylcholine receptors (nAChRs). wikipedia.orgwikipedia.orgnih.gov These receptors are ligand-gated ion channels found throughout the central and peripheral nervous systems. wikipedia.orgnih.gov Nicotine's high affinity for certain neuronal nAChR subtypes, such as the α4β2 receptor, is central to its addictive properties. nih.govnih.gov

While Nicotine-1'-oxide is a known metabolite found in tobacco users, direct studies detailing its specific binding affinity and functional activity (agonist or antagonist) at various nAChR subtypes are not extensively documented in the available literature. One study that screened tobacco smoke condensate for nAChR ligands would have included metabolites like the N-oxide, but it did not provide specific binding data for this individual compound. caymanchem.com The pharmacological activity of other nicotine metabolites, such as cotinine (B1669453), has been established, with cotinine acting as a weak agonist at nAChRs. nih.gov However, similar characterization for rac-Nicotine-1'-oxide remains an area requiring further investigation.

Cellular and Molecular Impact in In Vitro Model Systems

Investigating the effects of a compound on cellular models provides insight into its potential physiological impact. While direct studies on rac-Nicotine-1'-oxide are sparse, the extensive research on its parent compound, nicotine, provides a critical framework for understanding the potential activities of its metabolites on key cellular pathways and processes.

Analysis of Effects on Cellular Signaling Pathways (e.g., Rho family GTPases like RacGTP, MAP Kinase pathways)

Specific research isolating the effects of rac-Nicotine-1'-oxide on cellular signaling pathways is not prominent in the scientific literature. However, the parent compound, nicotine, has been demonstrated to significantly modulate critical signaling cascades like the Rho family GTPases and MAP Kinase pathways.

Rho family GTPases: The small G protein, Rac, is a key regulator of cell migration through its control of the actin cytoskeleton. nih.gov Studies have shown that nicotine disrupts Rac activation. In human gingival fibroblasts, nicotine treatment altered the activation patterns of Rac, leading to decreased levels of its active form, RacGTP. nih.govnih.gov This down-regulation of RacGTP is a primary mechanism by which nicotine inhibits cell migration. nih.govresearchgate.netresearchgate.net

MAP Kinase Pathways: The mitogen-activated protein kinase (MAPK) pathway, including the extracellular signal-regulated kinases (ERK1/2), is crucial for processes like cell proliferation and differentiation. frontiersin.orgmdpi.com Multiple studies have shown that nicotine up-regulates the phosphorylation and activation of ERK1/2 in various cell types, including fibroblasts and macrophages. nih.govnih.govnih.gov This activation is often mediated through nAChRs and can influence a range of cellular responses. nih.govresearchgate.netresearchgate.net

Research on Cellular Processes (e.g., cell migration, differentiation)

The impact of rac-Nicotine-1'-oxide on cellular processes such as migration and differentiation has not been specifically detailed. The effects of its precursor, nicotine, however, are well-documented, particularly in the context of wound healing and fibrosis.

Nicotine has been shown to inhibit the migration of human gingival fibroblasts by approximately 50% compared to controls. nih.govnih.gov This inhibition is directly linked to nicotine's modulation of the Rac and PAK1/2 signaling pathways. nih.govnih.gov In contrast, some studies using different cell types or concentrations have reported that nicotine can stimulate cell migration. nih.gov Nicotine also influences cell differentiation, promoting a myofibroblastic phenotype in some fibroblasts, which is characterized by increased collagen production. nih.gov

CompoundCell TypeEffectKey Signaling Pathway ImplicatedReference
NicotineHuman Gingival FibroblastsDecreased cell migration rate by 50%Rac / PAK1/2 nih.govnih.gov
NicotineCOS7 CellsDecreased cell migration distanceRacGTP researchgate.net
NicotineCementoblastsAttenuated cell migrationNot specified researchgate.net

Investigations using Model Cell Lines (e.g., fibroblasts)

Fibroblasts are a common in vitro model for studying the effects of compounds on wound healing, tissue repair, and fibrosis. Numerous studies have used fibroblast cell lines to investigate the cellular and molecular impact of nicotine.

In primary cultures of human gingival fibroblasts (HGFs), nicotine was found to impair wound healing processes by inhibiting cell migration. nih.govnih.govnih.gov This effect was associated with nicotine's ability to decrease the activation of RacGTP, a critical component for cell motility. nih.govresearchgate.net Further studies in lung fibroblasts have shown that nicotine can stimulate the secretion of nerve growth factor (NGF) via the α7 nAChR, a process that can influence the phenotype of other nearby cells. plos.org An in vitro study on primary mouse embryonic fibroblasts (PMEF) demonstrated that nicotine could decrease cell viability and increase apoptosis. nu.ac.th To date, similar investigations specifically using rac-Nicotine-1'-oxide as the primary agent on fibroblast cell lines have not been reported in the available literature.

Role as a Biochemical Marker in Non-Clinical Studies

The study of rac-Nicotine-1'-oxide, a significant metabolite of nicotine, extends into its utility as a biochemical marker in non-clinical research. These investigations are crucial for understanding the metabolic pathways of nicotine and for identifying potential biomarkers of exposure to nicotine-containing substances, including certain foodstuffs. Non-clinical studies, primarily involving animal models and analysis of edible plants, provide foundational data on the presence, concentration, and potential applications of this compound.

Identification in Non-Human Biological Samples

Early research identified Nicotine-1'-oxide as a metabolite of nicotine in animal tissues, laying the groundwork for its investigation as a biochemical marker. nih.gov Studies in various animal models have been instrumental in elucidating the metabolic fate of nicotine and its N-oxide derivative.

One of the key areas of investigation has been the disposition kinetics and metabolism of Nicotine-1'-oxide. For instance, studies in New Zealand white rabbits have provided detailed insights into how this compound is processed in a non-human biological system. Following intravenous administration, the clearance of Nicotine-1'-oxide was determined, offering a measure of the efficiency of its removal from the bloodstream. A significant finding from these studies was the reduction of Nicotine-1'-oxide back to nicotine and its further metabolism to cotinine, indicating a complex metabolic interplay. nih.gov

The following table summarizes the pharmacokinetic parameters of rac-Nicotine-1'-oxide determined in male New Zealand white rabbits after intravenous administration.

ParameterMean ValueStandard Deviation
Total Clearance (ml/min/kg) 7.51.8
Volume of Distribution (L/kg) 0.340.05
Terminal Half-life (min) 42.613.9
This data is based on studies conducted on male New Zealand white rabbits. nih.gov

Further research in other animal models, such as rats, has also contributed to the understanding of Nicotine-1'-oxide metabolism. These studies often involve the administration of nicotine and subsequent analysis of various tissues and biological fluids to quantify the levels of its metabolites, including Nicotine-1'-oxide. The data generated from these non-clinical investigations are essential for building a comprehensive picture of nicotine metabolism across different species.

Applications in Dietary Exposure Research

Beyond its role as a metabolite of administered nicotine, rac-Nicotine-1'-oxide has garnered attention as a potential biomarker for dietary exposure to certain plants. Nicotine, and consequently its metabolites, are naturally present in various edible plants, particularly those belonging to the Solanaceae (nightshade) family. nih.govwikipedia.org The presence of Nicotine-1'-oxide in these foods suggests that its detection in biological samples could indicate consumption of these dietary items. hmdb.ca

Research has focused on quantifying the nicotine content in commonly consumed vegetables from the Solanaceae family. These studies provide the foundational data necessary to correlate dietary intake with biomarker levels. The concentrations of nicotine can vary depending on the specific vegetable, its variety, and degree of ripeness. nih.gov

The table below presents the median nicotine concentrations found in various edible plants from the Solanaceae family. While these values are for nicotine, they form the basis for estimating potential exposure to its metabolite, Nicotine-1'-oxide, through diet.

Food ItemMedian Nicotine Concentration (µg/kg)
Peppers 102.1
Tomatoes (fresh, ripe) 43.8
Tomato Juice (processed) 29.7
Potatoes (cooked) 19.25
Data derived from analyses of edible Solanaceae. nih.gov

The detection of rac-Nicotine-1'-oxide in various other foods, such as black chokeberries, garden onions, barley, gooseberries, and highbush blueberries, further expands its potential as a dietary biomarker. hmdb.ca However, it is important to note that the levels of nicotine and its metabolites from dietary sources are generally low compared to the exposure from tobacco products. researchgate.net

Non-clinical studies using animal models could further explore the correlation between the consumption of nicotine-containing foods and the levels of Nicotine-1'-oxide in biological fluids. Such research would be pivotal in validating its use as a reliable biomarker for specific dietary habits.

Environmental Occurrence and Ecological Significance of Nicotine 1 Oxide

Presence in Plants and Natural Products

rac-Nicotine-1'-oxide, a derivative of nicotine (B1678760), is naturally present in tobacco plants and their products. During the fermentation process of cigar tobacco leaves, a significant portion of the nicotine content is converted into other 3-substituted pyridine (B92270) compounds, with nicotine-N'-oxide being the most abundant of these transformation products tandfonline.com. The formation of nicotine-1'-oxide can also occur through the oxidation of nicotine by air, hydrogen peroxide, and UV irradiation tandfonline.com.

The concentration of alkaloids, including nicotine and its metabolites, in tobacco leaves can be influenced by various factors such as tobacco variety, curing methods, and stalk position nih.govnih.govarabjchem.orgijesi.orgcoresta.orgbibliotekanauki.pl. For instance, studies on flue-cured tobacco have shown variations in nicotine content based on these factors, which would consequently affect the levels of its oxide derivative nih.gov.

Environmental Fate and Degradation in Agricultural and Natural Systems

The environmental fate of rac-Nicotine-1'-oxide is intrinsically linked to the degradation of nicotine, yet it follows distinct pathways. Bacteria capable of degrading nicotine-N'-oxide have been successfully isolated from tobacco leaves and the soil of tobacco fields, indicating that microbial degradation is a key process in its environmental breakdown tandfonline.com.

One study demonstrated that bacteria metabolize nicotine-N'-oxide to produce N'-methylmyosmine and 4'-keto-4'-(3-pyridyl)butylic acid as identifiable metabolites, alongside four other unidentified compounds. In a cultured medium, the accumulation of N'-methylmyosmine reached 43% of the initial amount of nicotine-N'-oxide after three days of cultivation tandfonline.com. This degradation pathway is notably different from that of nicotine, which, by the same bacteria, was degraded much more slowly and resulted in 6-hydroxynicotine as the primary metabolite tandfonline.com. This suggests that the oxidation of the pyrrolidine (B122466) nitrogen in nicotine to form the N-oxide significantly alters its subsequent microbial degradation route.

While much of the research on the environmental degradation of tobacco alkaloids has centered on nicotine, the persistence and mobility of rac-Nicotine-1'-oxide in soil and aquatic environments are critical for a complete ecological assessment. The half-life of nicotine in water has been estimated to be around 3.0 days and in soil, approximately 0.5 days researchgate.net. However, specific data on the environmental half-life and mobility of rac-Nicotine-1'-oxide are not extensively documented. The degradation of nicotine in water can be influenced by factors such as pH and the presence of other substances like humic acids, and similar dependencies are likely for its N-oxide metabolite nih.gov.

The microbial communities in agricultural soils, particularly those where tobacco is cultivated, are adapted to metabolize nicotine and related alkaloids. Various bacterial genera, including Pseudomonas and Arthrobacter, are known to degrade nicotine through different pathways scispace.comnih.govnih.govacs.orgnih.govresearchgate.net. Given that bacteria capable of degrading nicotine-N'-oxide have been isolated from these environments, it is evident that microbial activity plays a crucial role in the natural attenuation of this compound in agricultural and natural systems tandfonline.com.

Future Directions and Challenges in Nicotine 1 Oxide Research

Development of Novel Stereospecific Synthetic Routes

The synthesis of specific stereoisomers of nicotine-1'-oxide is crucial for accurately studying its biological activities and metabolic fate. The compound exists as diastereomers, and the stereochemistry at the 1'-position significantly impacts its properties. smolecule.com Future research is directed towards developing more efficient and highly stereospecific synthetic routes to obtain pure enantiomers and diastereomers of nicotine-1'-oxide.

Current synthetic strategies often involve the oxidation of nicotine (B1678760), but achieving high stereoselectivity remains a challenge. smolecule.com Research has shown that the configuration of the 2' center in the nicotine molecule influences the stereoselectivity of N-oxidation, preferentially forming the (1'R)-N-oxide. smolecule.comnih.gov This suggests that the pyrrolidine (B122466) ring is a key binding moiety during the enzymatic process. nih.gov

Future synthetic efforts will likely focus on:

Chiral Catalysts: The development and application of novel chiral catalysts to direct the oxidation of nicotine to a specific desired stereoisomer. Asymmetric catalytic reduction has been a key step in the synthesis of chiral nicotine intermediates, and similar principles could be applied to its N-oxidation. wipo.int

Enzymatic Synthesis: Utilizing isolated and purified enzymes, or whole-cell biocatalysis, to perform highly specific N-oxidation of nicotine, mimicking the stereoselectivity observed in vivo.

Novel Resolving Agents: Exploring new chiral resolving agents for the efficient separation of diastereomeric mixtures of nicotine-1'-oxide, an approach that has been successful in the synthesis of nicotine enantiomers. scirp.orgscirp.org

The availability of pure stereoisomers will be instrumental in dissecting the specific roles of each in biological processes.

Deeper Characterization of Undiscovered Metabolic Enzymes and Pathways

The primary pathway for nicotine N'-oxidation involves flavin-containing monooxygenases (FMOs), with FMO3 being a key enzyme in humans. nih.govumaryland.edu This conversion is stereoselective, predominantly forming the trans-(S)-(-)-nicotine N-1'-oxide in humans. acs.orgnih.gov While FMO1 and FMO3 show the highest activity, other FMO isoforms like FMO2, FMO4, and FMO5 also exhibit some, albeit lower, activity towards nicotine N'-oxidation. nih.govaacrjournals.orgnih.gov

However, the complete picture of nicotine-1'-oxide metabolism is far from complete. Future research should focus on:

Identifying Minor Pathways: Investigating other potential enzymatic systems, beyond the FMO family, that may contribute to the formation of nicotine-1'-oxide, especially in extrahepatic tissues.

Characterizing Further Metabolism: Elucidating the enzymes and pathways involved in the further metabolism of nicotine-1'-oxide. While it is known to be reduced back to nicotine, the extent and location of this reduction, as well as other potential metabolic transformations, are not fully understood. nih.govnih.gov Studies in rabbits have shown that while systemic reduction is minor, a significant portion can be reduced presystemically after oral administration. nih.gov

Investigating Genetic Polymorphisms: Exploring the impact of genetic variations in FMO enzymes and other relevant metabolic genes on the rate and stereoselectivity of nicotine-1'-oxide formation. nih.govaacrjournals.org This could help explain inter-individual variability in nicotine metabolism and its consequences.

A deeper understanding of these metabolic nuances will provide a more comprehensive view of nicotine's fate in the body and the role of its N-oxide metabolite.

Advancements in High-Throughput Analytical Methodologies

The accurate and rapid quantification of nicotine-1'-oxide in biological matrices is essential for both research and clinical applications. Current analytical methods, such as gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS/MS), are sensitive and specific but can be time-consuming, limiting their utility for large-scale studies. unc.edumdpi.com The development of high-throughput analytical methodologies is a critical future direction.

Challenges in the analysis of N-oxides include their polarity, which can make extraction difficult, and their thermal lability, which can be problematic for GC-based methods. mdma.ch Thermal rearrangement during analysis has been exploited for GC-based detection. mdma.chnih.gov

Future advancements are expected in:

Direct Analysis Techniques: The development and refinement of ambient ionization mass spectrometry techniques, such as paper spray mass spectrometry (PS-MS/MS), for the direct, rapid, and quantitative analysis of nicotine-1'-oxide in complex matrices with minimal sample preparation. unc.edu

Novel Separation Technologies: The exploration of advanced liquid chromatography techniques, such as ultra-high-performance liquid chromatography (UHPLC) and multidimensional chromatography, to improve separation efficiency and reduce analysis time.

High-Performance Nanoconcentrators: The use of novel materials, such as nanoconcentrators, to enable rapid enrichment of nicotine metabolites from biological samples prior to mass spectrometric analysis, thereby increasing sensitivity and throughput. rsc.org

These advancements will facilitate larger epidemiological studies and a more efficient screening of nicotine exposure and metabolism.

Comprehensive Elucidation of Specific Molecular Mechanisms of Action in Biological Systems (non-human)

While the role of nicotine in activating nicotinic acetylcholine (B1216132) receptors (nAChRs) is well-established, the direct molecular mechanisms of action of nicotine-1'-oxide are less clear. nih.gov A significant aspect of its biological relevance is its potential to be reduced back to nicotine, thereby acting as a reservoir and potentially prolonging the effects of nicotine. nih.govnih.gov

Future research in non-human biological systems should aim to:

Investigate Receptor Interactions: Determine if nicotine-1'-oxide itself can directly bind to and modulate the activity of nAChRs or other receptor systems.

Explore Intracellular Signaling: Examine the downstream effects of nicotine-1'-oxide on intracellular signaling pathways, independent of its conversion back to nicotine.

Understand its Role in Nicotine Dependence: Studies in animal models could explore how manipulating the levels of nicotine-1'-oxide, for instance through the administration of the compound or modulation of FMO activity, affects nicotine-related behaviors. longerlife.org

A thorough understanding of its molecular interactions will clarify whether nicotine-1'-oxide is merely a metabolic byproduct or an active molecule with its own distinct pharmacological profile.

Expanding Applications in Biomarker Research Beyond Traditional Contexts

Nicotine-1'-oxide is an established biomarker of nicotine exposure. smolecule.comnih.govcanada.ca Its shorter half-life compared to cotinine (B1669453) makes it a potentially valuable marker for assessing recent nicotine intake. smolecule.com However, its application as a biomarker could extend beyond the traditional context of tobacco exposure.

Future research could explore:

Biomarker of FMO Activity: Given that FMO3 is the primary enzyme for its formation, urinary levels of nicotine-1'-oxide, particularly the ratio to parent nicotine, could serve as a phenotypic biomarker for FMO3 activity. This could be valuable in pharmacogenetic studies.

Biomarker of Dietary Intake: Nicotine-1'-oxide has been detected in various foods, including black chokeberries, garden onions, barley, gooseberries, and highbush blueberries. hmdb.ca This opens up the possibility of using nicotine-1'-oxide as a potential biomarker for the consumption of these specific foods, providing a novel tool for dietary assessment studies. hmdb.ca

Biomarker for Carcinogen Metabolism: The N-oxidation pathway is also relevant for other tobacco-specific nitrosamines, such as N'-nitrosonornicotine (NNN). Studying the formation of NNN-N-oxide provides insights into the detoxification pathways of these carcinogens. nih.gov

Expanding the application of nicotine-1'-oxide as a biomarker will enhance its utility in a broader range of scientific and clinical investigations.

Data Tables

Table 1: Enzymes Involved in Nicotine-1'-oxide Metabolism

Enzyme FamilySpecific EnzymeRole in Nicotine-1'-oxide MetabolismKey Findings
Flavin-containing Monooxygenases (FMO)FMO1N'-oxidation of nicotineExhibits high activity towards nicotine N'-oxidation.
FMO2N'-oxidation of nicotineThe functional isoform is active against nicotine.
FMO3Primary enzyme for N'-oxidation of nicotine in humansHighly stereoselective, forming trans-(S)-(-)-nicotine N-1'-oxide. nih.govacs.orgnih.gov
FMO4N'-oxidation of nicotineExhibits low activity against nicotine. nih.govaacrjournals.orgnih.gov
FMO5N'-oxidation of nicotineExhibits low activity against nicotine. nih.govaacrjournals.orgnih.gov
Cytochrome P450 (CYP)CYP2A6Major enzyme for nicotine C-oxidation to cotinineN'-oxidation becomes a more significant pathway in individuals with deficient CYP2A6 activity. nih.govnih.govaacrjournals.org

Table 2: Analytical Methods for the Determination of Nicotine-1'-oxide

Analytical TechniqueAbbreviationPrincipleApplication in Nicotine-1'-oxide Analysis
Gas ChromatographyGCSeparation of volatile compounds followed by detection.Used for quantification, often after thermal conversion of the N-oxide to a more stable derivative. mdma.chnih.gov
Liquid Chromatography-Mass SpectrometryLC-MS/MSSeparation of compounds by liquid chromatography followed by mass-based detection.A highly sensitive and specific method for the quantification of nicotine-1'-oxide in biological fluids like urine. mdpi.com
Paper Spray Mass SpectrometryPS-MS/MSA direct sample analysis technique where a sample on a paper substrate is ionized for mass spectrometry.A promising high-throughput method for the rapid quantification of nicotine and its metabolites. unc.edu
Polarography-An electrochemical method based on the reduction of a substance at a dropping mercury electrode.Has been applied for the determination of nicotine in the form of its N-oxide. donnu.edu.ua

Q & A

Q. What ethical frameworks apply to animal studies investigating rac-Nicotine-1'-oxide’s neuropharmacological effects?

  • Methodological Answer :
  • Compliance : Adhere to ARRIVE guidelines for experimental design and reporting.
  • Dose justification : Conduct pilot studies to determine the minimum effective dose, minimizing animal use.
  • Data sharing : Deposit raw behavioral/physiological datasets in public repositories (e.g., Dryad) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.